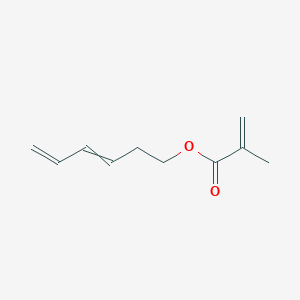

Hexa-3,5-dien-1-yl 2-methylprop-2-enoate

Description

Hexa-3,5-dien-1-yl 2-methylprop-2-enoate is an unsaturated ester featuring a conjugated diene system (hexa-3,5-dienyl) linked to a methacrylate moiety (2-methylprop-2-enoate). This structure confers unique reactivity and physical properties, making it valuable in polymer chemistry and materials science. Applications include specialty adhesives, coatings, and biomedical materials, where controlled reactivity and structural flexibility are critical .

Properties

CAS No. |

827324-98-1 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

hexa-3,5-dienyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H14O2/c1-4-5-6-7-8-12-10(11)9(2)3/h4-6H,1-2,7-8H2,3H3 |

InChI Key |

QABFKEJISCIPFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCC=CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexa-3,5-dien-1-yl 2-methylprop-2-enoate typically involves the esterification of hexa-3,5-dien-1-ol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Hexa-3,5-dien-1-yl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The diene moiety can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing the ester group.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Hexa-3,5-dien-1-yl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Hexa-3,5-dien-1-yl 2-methylprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and other materials due to its reactive diene and ester groups

Mechanism of Action

The mechanism of action of Hexa-3,5-dien-1-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. The diene moiety can participate in Diels-Alder reactions, forming cyclohexene derivatives. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Reactivity Comparisons

a) Methyl 2-methylprop-2-enoate (Methyl Methacrylate, MMA)

- Structure : Lacks the hexadienyl chain, containing only a methyl group attached to the methacrylate.

- Reactivity: MMA is a widely used monomer in polymethyl methacrylate (PMMA) production. Its simpler structure allows rapid free-radical polymerization but lacks the conjugation-derived stabilization seen in Hexa-3,5-dien-1-yl derivatives.

- Applications : Transparent plastics, adhesives, and dental materials.

- Safety : Occupational exposure limits (OELs) include STEL = 100 ppm and TWA = 50 ppm due to respiratory and dermal irritation risks .

b) Silyl-Substituted Dienoates (e.g., Methyl (R)-3-(trimethylsilyl)hexa-3,4-dienoate)

- Structure: Features a silicon-containing substituent (trimethylsilyl) on the dienoate backbone instead of a pure hydrocarbon chain.

- Reactivity : The silyl group stabilizes intermediates in enantioselective reactions, enabling asymmetric synthesis of complex molecules. This contrasts with the purely hydrocarbon-based Hexa-3,5-dien-1-yl ester, which may prioritize radical or thermal polymerization.

- Applications : Catalytic asymmetric synthesis, pharmaceuticals, and chiral materials .

c) Copolymerized Esters (e.g., 3-Butyltetracosamethyldodecasiloxane Propyl 2-methylprop-2-enoate)

- Structure : Combines a siloxane backbone with methacrylate termini. The Hexa-3,5-dien-1-yl variant replaces siloxane with a conjugated diene.

- Reactivity : Siloxane-methacrylate copolymers exhibit high oxygen permeability (e.g., 10⁻¹¹ cm²/sec for contact lenses), whereas the diene-containing compound may enhance flexibility or UV responsiveness in polymers.

- Applications : Hydrophilic contact lenses, medical devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.